N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13463689
InChI: InChI=1S/C11H19ClN2O2/c1-8(15)14(2)10-6-4-3-5-9(10)13-11(16)7-12/h9-10H,3-7H2,1-2H3,(H,13,16)
SMILES: CC(=O)N(C)C1CCCCC1NC(=O)CCl
Molecular Formula: C11H19ClN2O2
Molecular Weight: 246.73 g/mol

N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide

CAS No.:

Cat. No.: VC13463689

Molecular Formula: C11H19ClN2O2

Molecular Weight: 246.73 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide -

Specification

Molecular Formula C11H19ClN2O2
Molecular Weight 246.73 g/mol
IUPAC Name N-[2-[acetyl(methyl)amino]cyclohexyl]-2-chloroacetamide
Standard InChI InChI=1S/C11H19ClN2O2/c1-8(15)14(2)10-6-4-3-5-9(10)13-11(16)7-12/h9-10H,3-7H2,1-2H3,(H,13,16)
Standard InChI Key MFDRIYREDBHJTD-UHFFFAOYSA-N
SMILES CC(=O)N(C)C1CCCCC1NC(=O)CCl
Canonical SMILES CC(=O)N(C)C1CCCCC1NC(=O)CCl

Introduction

Chemical Identification and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₁H₁₉ClN₂O₂, with a molecular weight of 246.73 g/mol . Key structural elements include:

  • A cyclohexane ring substituted at the 2-position with an acetyl-methyl-amino group.

  • A chloroacetamide moiety bonded to the cyclohexyl nitrogen.

Table 1: Computed Physicochemical Properties

PropertyValue
XLogP31.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Topological Polar SA58.6 Ų
Rotatable Bond Count3

The SMILES notation (CC(=O)N(C)C1CCCCC1NC(=O)CCl) and InChIKey (MFDRIYREDBHJTD-UHFFFAOYSA-N) provide unambiguous representations of its structure .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via amide coupling between a functionalized cyclohexylamine and chloroacetyl chloride. A plausible method, inferred from analogous syntheses , involves:

  • Preparation of 2-(N-Methylacetamido)cyclohexylamine:

    • Cyclohexene oxide is reacted with methylamine to form 2-aminocyclohexanol, followed by acetylation and methylation .

  • Chloroacetylation:

    • The amine intermediate is treated with chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) under controlled pH (5–8) and low temperatures (-5°C to 5°C) .

Table 2: Reaction Conditions from Analogous Syntheses

ParameterValue
SolventDichloromethane
Temperature-5°C to 5°C
Reaction Time1–3 hours
Yield85–92%

Purification and Characterization

Post-synthesis, the crude product is purified via vacuum distillation or column chromatography. Structural confirmation employs:

  • ¹H/¹³C NMR: Key signals include δ 3.60 ppm (SCH₂), δ 2.67 ppm (CH₂CO), and aromatic carbons at 155.0–127.4 ppm .

  • Mass Spectrometry: A molecular ion peak at m/z 246.73 (M+H⁺) aligns with the molecular formula .

Physicochemical and Spectroscopic Analysis

Stability and Reactivity

The compound’s chloroacetamide group confers electrophilic reactivity, making it susceptible to nucleophilic substitution (e.g., with amines or thiols). Stability studies suggest decomposition above 150°C, with the cyclohexyl backbone enhancing thermal resistance compared to linear analogs .

NMR Spectroscopy

  • ¹H NMR (CDCl₃):

    • δ 3.81–3.79 (m, 1H, NHCH), δ 3.60 (t, J=7.0 Hz, SCH₂), δ 2.67 (t, J=7.0 Hz, CH₂CO).

  • ¹³C NMR:

    • 170.0 ppm (C=O), 48.3 ppm (NHCH), 36.2 ppm (SCH₂).

IR Spectroscopy

  • Strong absorption at 1650 cm⁻¹ (amide C=O stretch) and 650 cm⁻¹ (C-Cl stretch) .

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